(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[310]hexane-1,5-diol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[31One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Investigating its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Exploring its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
Uniqueness
What sets (1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[310]hexane-1,5-diol apart from similar compounds is its unique combination of functional groups and stereochemistry
Properties
Molecular Formula |
C12H19ClO5 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol |
InChI |
InChI=1S/C12H19ClO5/c1-8(2)7(14)10(8,15)6-5(13)11(16)9(3,4)12(11,17)18-6/h5-7,14-17H,1-4H3/t5-,6-,7?,10-,11-,12-/m0/s1 |
InChI Key |
HSTLNMIRCNZBTR-VVIINTBSSA-N |
Isomeric SMILES |
CC1(C([C@]1([C@@H]2[C@@H]([C@]3([C@](C3(C)C)(O2)O)O)Cl)O)O)C |
Canonical SMILES |
CC1(C(C1(C2C(C3(C(C3(O2)O)(C)C)O)Cl)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.